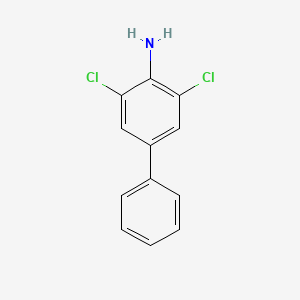

2,6-Dichloro-4-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPQHNGXMKRUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2,6 Dichloro 4 Phenylaniline

Established and Emerging Synthetic Pathways

The construction of the diarylamine framework of 2,6-dichloro-4-phenylaniline can be achieved through several strategic approaches, each with its own mechanistic nuances and practical considerations.

Ullmann-Type Coupling Reactions in the Synthesis of 2,6-Dichloro-N-phenylaniline

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents a foundational method for the synthesis of diarylamines. organic-chemistry.orgwikipedia.org In the context of 2,6-dichloro-N-phenylaniline, this typically involves the coupling of an aryl halide with an amine. A historical industrial synthesis, for instance, utilized the reaction between 2,6-dichloroacetanilide and bromobenzene (B47551) in the presence of copper powder. google.com

The classic Ullmann reaction often requires high temperatures (frequently above 200°C) and stoichiometric amounts of copper. wikipedia.orgfrontiersin.org The mechanism is thought to involve the formation of a copper(I) species which then undergoes oxidative addition with the aryl halide. organic-chemistry.org Modern iterations of the Ullmann-type reaction have focused on the development of more efficient catalytic systems that can operate under milder conditions. nih.govnih.gov These advancements include the use of soluble copper catalysts supported by various ligands. wikipedia.orgnih.gov The reactivity of the aryl halide follows the general trend of Ar-I > Ar-Br > Ar-Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.orgsci-hub.se

For example, the coupling of an aniline (B41778) with an aryl halide, a variant known as the Goldberg reaction, is a key Ullmann-type reaction for forming C-N bonds. wikipedia.org The development of ligand-free copper-catalyzed Ullmann amination in deep eutectic solvents has shown promise, allowing for reactions to proceed at significantly lower temperatures (60–100°C). nih.gov

| Parameter | Traditional Ullmann Reaction | Modern Ullmann-Type Reaction |

|---|---|---|

| Catalyst | Stoichiometric copper powder | Catalytic soluble copper salts with ligands wikipedia.orgnih.gov |

| Temperature | High (>200°C) wikipedia.orgfrontiersin.org | Milder (60-100°C) nih.gov |

| Solvents | High-boiling polar solvents (e.g., nitrobenzene, DMF) wikipedia.org | Deep eutectic solvents, various organic solvents nih.gov |

| Aryl Halide Reactivity | I > Br > Cl sci-hub.se | Similar trend, but broader scope with improved catalysts wikipedia.org |

Condensation and Rearrangement Reactions in Multi-Step Syntheses

Multi-step syntheses involving condensation and rearrangement reactions offer alternative routes to 2,6-dichloro-4-phenylaniline. One notable pathway involves the Chapman rearrangement, a thermal isomerization of an aryl N-arylbenzimidate to a diarylamide, which can then be hydrolyzed to the corresponding diarylamine. cdnsciencepub.com This method provides a general approach for preparing substituted diphenylamines. cdnsciencepub.com The rearrangement is often carried out at high temperatures, though the use of solvents like tetraglyme (B29129) can facilitate the reaction at lower temperatures. cdnsciencepub.com

Another multi-step approach begins with the acylation of aniline with chloroacetyl chloride to produce 2-chloroacetanilide. google.com This intermediate then undergoes an etherification reaction with 2,6-dichlorophenol, followed by a base-mediated Smiles rearrangement to yield 2,6-dichloro-N-phenylaniline. A similar strategy involves the condensation of 2,2,6,6-tetrachlorocyclohexanone with aniline, followed by dehydrochlorination to form the desired product. google.com

Rearrangements of N-acyldiphenylamine derivatives in the presence of polyphosphoric acid have also been studied, leading to various substituted diphenylamines and acridines. rsc.orgelectronicsandbooks.com The course of these reactions is influenced by the nature of the acyl group and other substituents on the diphenylamine (B1679370) core. rsc.orgelectronicsandbooks.com

Applications of Phase-Transfer Catalysis in Production Methodologies

Phase-transfer catalysis (PTC) has emerged as a valuable technique for synthesizing 2,6-dichloro-4-phenylaniline, offering advantages such as milder reaction conditions, increased reaction rates, and higher yields. dalalinstitute.com PTC facilitates the transfer of a reactant between two immiscible phases (typically aqueous and organic), allowing the reaction to proceed efficiently. dalalinstitute.com

In the synthesis of 2,6-dichloro-4-phenylaniline, a one-pot method employing a phase-transfer catalyst is particularly effective. google.com This process starts with the acylation of aniline with chloroacetyl chloride in toluene. google.com Subsequently, 2,6-dichlorophenol, a base (like sodium carbonate or potassium carbonate), and a quaternary ammonium (B1175870) salt as the phase-transfer catalyst are added directly to the reaction mixture. google.com This leads to an etherification reaction, followed by a rearrangement to produce the final product. google.com The use of a phase-transfer catalyst in the etherification step is crucial for the efficiency of this one-pot synthesis, leading to high yields often exceeding 90%. google.com The catalyst, typically a quaternary ammonium salt, enhances the reactivity of the phenoxide ion in the organic phase. dalalinstitute.com

Optimization Strategies for Synthetic Efficiency

Maximizing the yield and purity of 2,6-dichloro-4-phenylaniline requires careful control over reaction parameters and the selection of appropriate catalytic systems.

Controlled Stoichiometric Ratios and Reagent Purity for Enhanced Yields

In catalytic reactions, the ratio of substrate to catalyst, as well as the concentration of other reagents like bases, must be optimized. For example, in Ullmann-type couplings, while historical methods used stoichiometric copper, modern approaches aim for low catalyst loadings. wikipedia.orgnih.gov Similarly, in palladium-catalyzed reactions, the ligand-to-metal ratio can significantly influence catalytic activity and stability. The purity of all reagents, including solvents and catalysts, is paramount to prevent catalyst deactivation and unwanted side reactions.

Screening and Development of Catalytic Systems (e.g., Palladium-Based)

The development of advanced catalytic systems is a key area of research for improving the synthesis of diarylamines. While copper-based catalysts are traditional for Ullmann reactions, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) have become a powerful alternative. acs.org These reactions often exhibit broader substrate scope and functional group tolerance, and they can proceed under milder conditions. acs.org

The choice of ligand is critical in palladium-catalyzed amination. A variety of phosphine-based ligands, such as biarylphosphines, have been developed to enhance the efficiency of these couplings. acs.org The development of palladium precatalysts has also simplified reaction setups and improved reliability. acs.org

Furthermore, acceptorless dehydrogenative aromatization using bimetallic nanoparticle catalysts, such as gold-palladium supported on titanium dioxide (Au-Pd/TiO2), presents an environmentally benign route to diarylamines. nih.govsemanticscholar.orgresearchgate.net This method avoids the need for oxidants and generates hydrogen gas as a byproduct. rsc.org The catalytic activity is highly dependent on the nature of the catalyst, with the bimetallic system showing superior performance compared to the individual metals. semanticscholar.orgrsc.org

| Catalytic System | Key Features | Typical Reaction Conditions |

|---|---|---|

| Copper-Based (Ullmann) | Traditional method, improved with ligands. wikipedia.orgnih.gov | High temperatures, often requires polar solvents. wikipedia.org |

| Palladium-Based (Buchwald-Hartwig) | High efficiency, broad substrate scope, various ligands available. acs.org | Milder conditions, often requires inert atmosphere. acs.org |

| Gold-Palladium Nanoparticles | Heterogeneous, reusable, acceptorless dehydrogenation. nih.govsemanticscholar.org | High temperatures, generates H2 as a byproduct. rsc.org |

Influence of Reaction Temperature and Duration on Process Outcomes

One modern approach involves a multi-step, one-pot synthesis starting from aniline. researchgate.net This process includes acylation, etherification, and a rearrangement reaction. google.com The temperature and duration for each of these steps are carefully controlled to maximize the yield and minimize the formation of byproducts. For instance, in a patented method, the initial acylation of aniline with chloroacetyl chloride is carried out at a temperature of 50-95 °C for 2-6 hours. google.com The subsequent etherification reaction is conducted at 85-95 °C for a longer duration of 6-16 hours. google.com Finally, the rearrangement step to yield 2,6-dichloro-4-phenylaniline is performed at 85-95 °C for 2-6 hours. google.com

In contrast, the historical Ullmann condensation method, which involves the reaction of 2,6-dichloroacetanilide with bromobenzene in the presence of copper powder, required much harsher conditions. google.com This reaction was typically carried out at a high temperature of 160-170 °C for an extended period of 30-33 hours. google.com These demanding conditions contributed to the modest yields and the need for extensive purification associated with this older method.

Another synthetic route for a related compound, 2,6-dichloro-4-aminophenol, involves a reaction at a much lower temperature range of 0 to 35 °C, with a reaction time of 3 hours. google.com This highlights the diversity of reaction conditions depending on the specific synthetic strategy employed.

The table below summarizes the reaction conditions for different synthetic steps and methods.

| Reaction Step/Method | Temperature (°C) | Duration (hours) |

| Acylation (Modern one-pot synthesis) | 50-95 | 2-6 |

| Etherification (Modern one-pot synthesis) | 85-95 | 6-16 |

| Rearrangement (Modern one-pot synthesis) | 85-95 | 2-6 |

| Ullmann Condensation (Historical method) | 160-170 | 30-33 |

| Synthesis of 2,6-dichloro-4-aminophenol | 0-35 | 3 |

Industrial Relevance and Scalability Considerations for 2,6-Dichlorodiphenylamine Production

2,6-Dichlorodiphenylamine, also known as 2,6-dichloro-N-phenylaniline, is a crucial intermediate, most notably in the pharmaceutical industry for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. Its industrial production has shifted from less efficient methods to more streamlined and scalable processes to meet commercial demands.

The traditional Ullmann condensation, while historically significant, suffered from several drawbacks that limited its industrial applicability. justia.com These included long reaction times, high temperatures, and modest yields of around 50-62%. google.comjustia.com Furthermore, the separation of by-products proved to be challenging, and the use of bromobenzene raised concerns due to the potential for trace aromatic bromide impurities. justia.com

The scalability of this modern process is a key advantage for industrial production. The "one-pot" nature of the reaction, where sequential steps are carried out in the same reactor without isolating intermediates, reduces processing time, solvent usage, and waste generation. google.com This aligns with the principles of green chemistry, aiming for more environmentally benign and economically viable manufacturing processes. colab.ws

The table below provides a comparison of the key features of the historical and modern industrial synthesis methods for 2,6-dichlorodiphenylamine.

| Feature | Ullmann Condensation (Historical) | Modern One-Pot Synthesis |

| Starting Materials | 2,6-dichloroacetanilide, Bromobenzene | Aniline, Chloroacetyl chloride, 2,6-dichlorophenol |

| Key Reaction Steps | Condensation | Acylation, Etherification, Rearrangement |

| Catalyst | Copper powder | Phase-transfer catalyst |

| Typical Yield | ~50-62% | >80% |

| Reaction Time | 30-33 hours | Shorter, more efficient |

| Scalability Issues | Long reaction times, by-product separation | Solvent management (e.g., toluene) |

Chemical Reactivity and Transformation Studies of 2,6 Dichloro 4 Phenylaniline

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The halogenated phenyl ring of a substituted aniline (B41778) is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents. In the case of a 2,6-dichloro-substituted aniline, the amino group is a powerful activating ortho-, para-director, while the two chlorine atoms are deactivating but also ortho-, para-directing. The significant steric hindrance provided by the two ortho-chlorine atoms flanking the amine group generally directs incoming electrophiles to the positions para to the amine.

A relevant example is the synthesis of 2,6-dichloro-4-nitroaniline (B1670479) from p-nitroaniline through chlorination. google.com In this multi-step process, the starting material is chlorinated, demonstrating that the aromatic ring is susceptible to electrophilic attack despite the presence of a deactivating nitro group. The synthesis of 2,6-dichloro-4-nitroaniline is also achieved by the direct chlorination of p-nitroaniline in concentrated hydrochloric acid with an oxidizing agent like potassium chlorate or in acetic acid with chlorine gas. google.comprepchem.com

Table 1: Synthesis of 2,6-dichloro-4-nitroaniline via Electrophilic Chlorination

| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |

| p-Nitroaniline | Potassium chlorate, water | Concentrated Hydrochloric Acid | 25 °C | 2,6-dichloro-4-nitroaniline | 87% | prepchem.com |

| p-Nitroaniline | Chlorine gas | Acetic Acid | ~30 °C | 2,6-dichloro-4-nitroaniline | 82.3-90.6% | google.com |

Investigations into Oxidation and Reduction Pathways of the Amine Moiety

The amine moiety of aniline and its derivatives can undergo both oxidation and reduction, leading to a variety of products.

Oxidation: The oxidation of anilines can be complex, often resulting in the formation of colored oligomers or polymers. The electrochemical oxidation of a similar compound, 2,6-dichloro-1,4-phenylenediamine, has been studied at a glassy carbon electrode. nih.gov This study determined characteristic reaction parameters like formal potentials and rate constants for the electrochemical and chemical steps, indicating that the dichlorinated aniline ring system is susceptible to oxidative transformation. nih.gov Chemical oxidation, for instance using Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), is known to degrade substituted anilines through the generation of highly reactive hydroxyl radicals.

Reduction: The primary focus of reduction studies on compounds like 2,6-dichloro-4-phenylaniline would typically involve the reduction of other functional groups on the molecule, as the amine itself is already in a reduced state. For example, if a nitro group were introduced onto the phenyl ring via electrophilic substitution (as discussed in section 3.1), it could be readily reduced to an amino group. The reduction of the nitro group in 2,6-dichloro-4-nitroaniline to form 2,6-dichloro-1,4-phenylenediamine is a key transformation. This can be achieved using various reducing agents.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

| Catalytic Hydrogenation (H₂, Pd/C) | A common and efficient method for reducing nitro groups to amines. |

| Metal/Acid (Sn/HCl, Fe/HCl) | Classic method for the reduction of nitroarenes. |

| Hydrazine Hydrate | Used with a catalyst like Raney Nickel or Iron(III) chloride. |

The selective reduction of one functional group in the presence of others is a key consideration in synthetic chemistry.

Reactivity of the Amine Functional Group to Electrophilic Attack

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic and thus reactive towards a variety of electrophiles. However, in 2,6-dichloro-4-phenylaniline, the nucleophilicity of the amine is significantly diminished due to two main factors: the electron-withdrawing inductive effect of the two ortho-chlorine atoms and the considerable steric hindrance they impose around the nitrogen atom.

Despite these limitations, the amine group can react with strong electrophiles. A notable example is the acylation of 2,6-dihalo-4-nitroanilines. Research has shown that these compounds can be acylated with bromoacetic acid bromide. researchgate.net Due to the reduced activity and steric hindrance of the amino group, these reactions often require forcing conditions, such as prolonged refluxing in a high-boiling solvent like toluene. researchgate.net Milder conditions can sometimes be achieved by using a polar aprotic solvent like anhydrous dimethylformamide (DMF). researchgate.net

Table 3: Acylation of 2,6-Dihalo-4-nitroanilines

| Substrate | Electrophile | Solvent | Conditions | Product | Reference |

| 2,6-dichloro-4-nitroaniline | Bromoacetic acid bromide | Toluene | Reflux, 12-15 h | 2-bromo-N-(2,6-dichloro-4-nitrophenyl)acetamide | researchgate.net |

| 2,6-dibromo-4-nitroaniline | Bromoacetic acid bromide | Toluene | Reflux, 12-15 h | 2-bromo-N-(2,6-dibromo-4-nitrophenyl)acetamide | researchgate.net |

| 2,6-diiodo-4-nitroaniline | Bromoacetic acid bromide | Toluene | Reflux, 12-15 h | 2-bromo-N-(2,6-diiodo-4-nitrophenyl)acetamide | researchgate.net |

| 2,6-dihalo-4-nitroanilines | Bromoacetic acid bromide | Anhydrous DMF | Milder conditions | Corresponding 2-bromo-N-(2,6-dihalo-4-nitrophenyl)acetamide | researchgate.net |

Other reactions involving the amine functional group, such as alkylation and diazotization, are also influenced by these steric and electronic factors. Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a common reaction for anilines. For sterically hindered anilines, specific conditions may be required to achieve this transformation effectively.

Computational and Theoretical Chemistry of 2,6 Dichloro 4 Phenylaniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule. wuxiapptec.com These methods are instrumental in providing a detailed picture of 2,6-dichloro-4-phenylaniline. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules. researchgate.netmdpi.com

The electronic structure of a molecule is key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.org

Table 1: Illustrative Frontier Orbital Energies and Energy Gap for a Related Compound (2,6-dichloro-4-fluoro phenol) This table presents data for a structurally similar compound to illustrate the outputs of quantum chemical calculations, as specific data for 2,6-dichloro-4-phenylaniline was not found in the search results.

| Parameter | Method | Value (Hartree) | Value (eV) |

|---|---|---|---|

| EHOMO | B3LYP/6-311+G(d,p) | -0.26498 | -7.210 |

| ELUMO | B3LYP/6-311+G(d,p) | -0.04094 | -1.114 |

| Energy Gap (ΔE) | B3LYP/6-311+G(d,p) | 0.22404 | 6.096 |

Data sourced from studies on 2,6-dichloro-4-fluoro phenol (B47542). researchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, its most stable conformation. This involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. nih.gov For a flexible molecule like 2,6-dichloro-4-phenylaniline, which has a rotational bond between the aniline (B41778) nitrogen and the phenyl ring, conformational analysis is crucial. This analysis explores different rotational isomers (conformers) to identify the most stable structure and the energy barriers between different conformations. nih.gov

Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are used to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net This is a powerful tool for interpreting experimental spectra, as each calculated frequency can be animated to visualize the corresponding atomic motions (e.g., C-H stretch, C=C ring breathing). nih.gov

Theoretical spectra are often scaled by an empirical factor to better match experimental results, accounting for systematic errors in the computational method and the neglect of anharmonicity. nih.gov For example, a study on 2,6-dichloropyrazine (B21018) used DFT (B3LYP/6-31+G(d,p)) to calculate its vibrational frequencies and assist in the assignment of its experimental IR and Raman spectra. researchgate.net Such an analysis for 2,6-dichloro-4-phenylaniline would allow for the precise assignment of its characteristic vibrational bands, such as the N-H stretch, C-N stretch, C-Cl stretches, and the aromatic ring vibrations.

Beyond HOMO-LUMO energies, quantum chemical calculations can predict a suite of reactivity descriptors that provide a more nuanced view of a molecule's behavior. conscientiabeam.com

Chemical Hardness (η) and Softness (S): These are measures of a molecule's resistance to change in its electron distribution. Hardness is calculated from the HOMO-LUMO gap as η ≈ (ELUMO - EHOMO) / 2. A large hardness value implies high stability and low reactivity. Softness is the reciprocal of hardness (S = 1/η). irjweb.com

Fukui Functions (f(r)): These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net This allows for the prediction of regioselectivity in chemical reactions. For example, the Fukui function can pinpoint the most likely sites for electrophilic substitution on the phenyl rings of 2,6-dichloro-4-phenylaniline.

Table 2: Illustrative Global Reactivity Descriptors for a Related Compound (2,6-dichloro-4-fluoro phenol) This table presents data for a structurally similar compound to illustrate the outputs of quantum chemical calculations, as specific data for 2,6-dichloro-4-phenylaniline was not found in the search results.

| Parameter | Method | Value (eV) |

|---|---|---|

| Chemical Potential (μ) | B3LYP/6-311+G(d,p) | -4.162 |

| Chemical Hardness (η) | B3LYP/6-311+G(d,p) | 3.048 |

| Global Softness (S) | B3LYP/6-311+G(d,p) | 0.328 |

| Electrophilicity Index (ω) | B3LYP/6-311+G(d,p) | 2.835 |

Data derived from calculations on 2,6-dichloro-4-fluoro phenol. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For 2,6-dichloro-4-phenylaniline, an MD simulation could be used to:

Study its conformational flexibility in different solvent environments.

Analyze its diffusion and transport properties in a medium.

Investigate how it interacts and binds with a biological target, such as an enzyme. For instance, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking. researchgate.net

The simulation involves defining a force field (a set of parameters that describe the potential energy of the system), placing the molecule in a simulation box (often with solvent molecules), and then simulating its movement over a period, typically from nanoseconds to microseconds. acs.org

Prediction of Thermochemical Properties (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Quantum chemical calculations can be combined with statistical mechanics to predict the thermochemical properties of a molecule. researchgate.net The vibrational frequencies obtained from DFT calculations are used to determine the vibrational contributions to these properties.

Enthalpy (H): The total heat content of the system. The standard enthalpy of formation (ΔH°f) is a key value indicating the stability of a compound relative to its constituent elements. mdpi.com

Entropy (S): A measure of the disorder or randomness of a system. It is calculated from translational, rotational, and vibrational contributions.

Gibbs Free Energy (G): Combines enthalpy and entropy (G = H - TS) and determines the spontaneity of a chemical process at constant temperature and pressure. libretexts.org The Gibbs free energy of formation (ΔG°f) is a fundamental measure of molecular stability.

These properties can be calculated as a function of temperature, providing a comprehensive thermodynamic profile of the molecule. researchgate.net Such data is invaluable for understanding reaction equilibria and predicting the feasibility of synthetic routes involving 2,6-dichloro-4-phenylaniline.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the intricate pathways of complex organic reactions. snnu.edu.cnnih.gov While specific computational studies focused exclusively on the reaction mechanisms involving 2,6-dichloro-4-phenylaniline are not extensively documented in publicly available literature, the general principles and mechanistic insights derived from studies on analogous systems provide a robust framework for understanding its formation and reactivity. The synthesis of a sterically hindered biaryl amine like 2,6-dichloro-4-phenylaniline typically involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. Computational studies are crucial for elucidating the transition states and intermediates within the catalytic cycles of these processes. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling Pathway

The formation of the C-C bond between the aniline and phenyl rings in 2,6-dichloro-4-phenylaniline can be achieved via a Suzuki-Miyaura coupling. This would involve the reaction of a derivative of 2,6-dichloroaniline (B118687) with a phenylboronic acid derivative, or vice-versa. Computational investigations of the Suzuki-Miyaura reaction have provided detailed energy profiles for the three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgrsc.org

DFT calculations help determine the geometries and relative energies of all species along the reaction coordinate, including short-lived transition states. researchgate.net For a reaction producing a sterically congested molecule like 2,6-dichloro-4-phenylaniline, computational models can predict which step in the catalytic cycle presents the highest energy barrier (the rate-determining step) and how ligand or substrate modifications might lower this barrier. nih.gov

Table 1: Representative Calculated Energy Barriers for a Generic Suzuki-Miyaura Cross-Coupling Reaction

| Step in Catalytic Cycle | Intermediate/Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Oxidative Addition | [Pd(0)L₂] → [Ar-Pd(II)(X)L₂] | 15 - 20 |

| Transmetalation | [Ar-Pd(II)(X)L₂] → [Ar-Pd(II)-Ar'L₂] | 20 - 27 |

| Reductive Elimination | [Ar-Pd(II)-Ar'L₂] → [Pd(0)L₂] + Ar-Ar' | 10 - 18 |

Note: These values are representative for a generic palladium-catalyzed Suzuki-Miyaura reaction and are intended for illustrative purposes. Actual values depend heavily on the specific substrates, ligand, base, and solvent used. The transmetalation step is often computationally identified as the rate-determining step. rsc.org

Buchwald-Hartwig Amination Pathway

The C-N bond in 2,6-dichloro-4-phenylaniline is often formed via a Buchwald-Hartwig amination, coupling an aryl halide (e.g., a di-chlorinated phenyl halide) with an amine (e.g., 4-phenylaniline), or more commonly, coupling 2,6-dichloroaniline with an appropriate aryl halide. The steric hindrance posed by the two ortho-chloro substituents on the aniline makes this a challenging transformation, and computational studies have been instrumental in developing ligands that facilitate such couplings. researchgate.netnih.gov

Computational analyses elucidate the mechanism, which involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. mit.edunih.gov DFT calculations can model the transition states for each of these steps, revealing how ligand bulk and electronics influence reaction rates and selectivity. snnu.edu.cnnih.gov For sterically demanding substrates, the reductive elimination step is often the most difficult, and computational models can predict transition state geometries, helping to design ligands that lower the activation energy for this crucial bond-forming event. snnu.edu.cn

Recent computational work has also explored unique mechanistic pathways, such as water-assisted protonolysis, which can enable the use of weaker, more soluble bases, broadening the reaction's scope and functional group tolerance. chemrxiv.org

Table 2: Computationally Modeled Transition State Data for a Challenging Buchwald-Hartwig C-N Coupling

| Mechanistic Step | Transition State (TS) | Key Calculated Parameter | Value |

| Oxidative Addition | TS_OA | Activation Free Energy (ΔG‡) | ~13 kcal/mol |

| Amine Deprotonation | TS_Deprot | Activation Free Energy (ΔG‡) | 5 - 10 kcal/mol |

| Reductive Elimination | TS_RE | Activation Free Energy (ΔG‡) | 14 - 25 kcal/mol |

| Reductive Elimination | TS_RE | Pd-N distance in TS | ~2.2 Å |

| Reductive Elimination | TS_RE | Pd-C distance in TS | ~2.1 Å |

Note: Data is generalized from computational studies on sterically hindered Buchwald-Hartwig aminations. nih.govnih.gov The high barrier for reductive elimination is a known challenge for hindered substrates, a problem often addressed through rational ligand design informed by such computational findings.

Future Directions and Emerging Research Avenues in the Chemistry of 2,6 Dichloro 4 Phenylaniline

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green chemistry principles is a major driver in modern organic synthesis, and the production of 2,6-dichloro-4-phenylaniline is no exception. Future research will likely focus on developing more sustainable and efficient synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current research in the broader field of substituted aniline (B41778) synthesis points towards several promising directions. One such avenue is the exploration of chemoenzymatic processes. For instance, the use of nitroreductase biocatalysts for the reduction of aromatic nitro compounds offers a sustainable alternative to traditional methods that often rely on precious-metal catalysts and high-pressure hydrogen gas. nih.gov This approach, which can be performed in aqueous media at room temperature, demonstrates high chemoselectivity, a feature that would be highly beneficial for the synthesis of complex aniline derivatives. nih.govacs.org

Furthermore, the development of synthetic routes that are "inexpensive, simple, fast, efficient at room temperature and scalable" is a key objective. semanticscholar.orgnih.gov Research into novel methods for constructing substituted anilines, such as those starting from readily available precursors and employing pH-sensitive cyclization chemistry, could be adapted for the synthesis of 2,6-dichloro-4-phenylaniline. semanticscholar.orgnih.gov These approaches align with the principles of green chemistry by offering more environmentally benign reaction conditions. chemrxiv.org

| Synthetic Approach | Key Features | Potential Advantages for 2,6-Dichloro-4-phenylaniline Synthesis |

| Chemoenzymatic Synthesis | Use of nitroreductases; aqueous reaction media; room temperature and pressure. nih.govacs.org | Reduced reliance on precious-metal catalysts; high chemoselectivity; improved safety profile. |

| pH-Sensitive Cyclization | Adaptable chemistry; inexpensive and simple procedures; room temperature efficiency. semanticscholar.orgnih.gov | Scalable and cost-effective production; reduced energy consumption. |

| Boric Acid Catalysis | Solvent-free conditions; use of a safe and readily available catalyst. nih.gov | Environmentally friendly; straightforward workup and excellent yields. |

Exploration of Advanced Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is paramount for achieving selective transformations of the 2,6-dichloro-4-phenylaniline core. Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. acs.orgnobelprize.org Future research will undoubtedly focus on creating more active, stable, and selective palladium catalysts for the derivatization of 2,6-dichloro-4-phenylaniline.

A significant area of interest is the direct C–H functionalization of anilines. researchgate.netnih.govacs.org This approach allows for the introduction of new functional groups onto the aromatic ring without the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. nih.govacs.org The development of ligands that can control the chemo- and regioselectivity of these reactions is a key challenge. For example, the use of cooperating ligands has been shown to enable the direct ortho-arylation of unprotected anilines by preventing the competing N-arylation. nih.govacs.org

Moreover, the exploration of catalysts based on other transition metals, as well as organocatalysis, could open up new avenues for the selective transformation of 2,6-dichloro-4-phenylaniline. The goal is to develop catalytic systems that can tolerate a wide range of functional groups and proceed under mild reaction conditions, thereby expanding the synthetic utility of this important building block. rsc.org

| Catalytic System | Transformation Type | Key Advantages |

| Palladium with Cooperating Ligands | Ortho C–H Arylation | High chemo- and regioselectivity; avoids N-protection. nih.govacs.org |

| Palladacycle Precursors | Suzuki–Miyaura Cross-Coupling | High activity in aqueous media; low catalyst loadings. rsc.org |

| Ferrocenylimine Palladium(II) Complexes | Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling | Moderate to high activity for challenging substrates. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of synthetic processes with flow chemistry and automated systems is revolutionizing the way chemical synthesis is performed, particularly in the pharmaceutical industry. nih.govinnovationnewsnetwork.comresearchgate.netscispace.com These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. researchgate.net

For the synthesis and derivatization of 2,6-dichloro-4-phenylaniline, flow chemistry presents several opportunities. Continuous-flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purer products. researchgate.netakjournals.comresearchgate.netresearchgate.net This is particularly advantageous for reactions that are difficult to control in traditional batch processes. Furthermore, the use of immobilized enzymes in flow reactors can facilitate their reuse and simplify downstream processing. nih.gov

Automated synthesis platforms, often coupled with flow chemistry, can significantly accelerate the discovery of new derivatives of 2,6-dichloro-4-phenylaniline with desired properties. nih.govinnovationnewsnetwork.comscispace.com These systems can perform multi-step syntheses in a fully automated fashion, enabling the rapid generation of compound libraries for screening. innovationnewsnetwork.com The development of such automated systems is a key area of future research that will undoubtedly impact the chemistry of 2,6-dichloro-4-phenylaniline.

Design and Synthesis of New Chemical Transformations and Derivatives with Unique Reactivity Profiles

The core structure of 2,6-dichloro-4-phenylaniline provides a versatile scaffold for the design and synthesis of new derivatives with unique reactivity profiles and potential applications. Future research will focus on exploring novel chemical transformations that can further functionalize this molecule in predictable and selective ways.

One promising area is the regioselective C-H functionalization of the aniline ring. researchgate.netnih.govresearchgate.net By employing appropriate directing groups and catalytic systems, it is possible to introduce a wide variety of substituents at specific positions, leading to the creation of novel aniline derivatives. researchgate.netnih.gov For instance, rhodium-catalyzed reactions have been developed for the ortho-alkylation of anilines. researchgate.net

The synthesis of derivatives with specific electronic and steric properties is also of great interest. For example, the introduction of fluoroalkyl groups onto the aniline nitrogen can modulate the compound's properties, such as its resistance to metabolic oxidation. nih.gov The development of catalytic systems that can facilitate such transformations under mild conditions is an active area of research. nih.gov

Synergistic Application of Advanced Experimental Techniques and Computational Chemistry for Comprehensive Understanding

A comprehensive understanding of the reactivity and properties of 2,6-dichloro-4-phenylaniline and its derivatives is crucial for the rational design of new synthetic methodologies and functional molecules. The synergistic application of advanced experimental techniques and computational chemistry is a powerful approach to achieve this goal.

Spectroscopic techniques, such as in-situ Fourier-transform infrared (FTIR) spectroscopy, can provide valuable insights into reaction mechanisms by allowing for the direct observation of reaction intermediates. researchgate.net High-resolution mass spectrometry is another essential tool for the characterization of reaction products and byproducts. nih.govacs.orgnih.gov

Q & A

Basic: What are the established synthetic protocols for 2,6-Dichloro-4-phenylaniline, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves chlorination of 4-phenylaniline derivatives or coupling reactions using palladium catalysts. Key steps include:

- Chlorination: Direct chlorination of 4-phenylaniline using chlorinating agents (e.g., Cl₂, SOCl₂) under controlled temperatures (80–120°C) to ensure regioselectivity at the 2,6-positions .

- Catalytic Coupling: Suzuki-Miyaura coupling with halogenated aryl precursors, optimized with Pd(PPh₃)₄ and Na₂CO₃ in THF/water mixtures (yields ~65–80%) .

- Yield Optimization: Excess chlorinating agents may lead to over-chlorination; inert atmospheres (N₂/Ar) reduce side reactions. Reaction monitoring via TLC or GC-MS is recommended .

Basic: Which spectroscopic techniques are most effective for characterizing 2,6-Dichloro-4-phenylaniline, and what key spectral signatures should researchers anticipate?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Molecular ion peak at m/z 237 (C₁₂H₈Cl₂N⁺) with fragmentation patterns indicating loss of Cl groups .

- IR Spectroscopy: N-H stretching at ~3400 cm⁻¹ (amine group) and C-Cl stretches at 550–650 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported reactivity data of 2,6-Dichloro-4-phenylaniline across different studies?

Methodological Answer:

- Reproducibility Checks: Standardize reaction conditions (solvent purity, catalyst batch, temperature control) to isolate variables causing discrepancies .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases. For example, conflicting solubility data may arise from differing crystallinity or hydration states .

- Computational Validation: DFT calculations (e.g., Gaussian09) can predict reaction pathways and reconcile experimental observations, such as unexpected regioselectivity in electrophilic substitutions .

Advanced: What computational modeling approaches are suitable for predicting the interaction mechanisms of 2,6-Dichloro-4-phenylaniline with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to cytochrome P450 enzymes or aryl hydrocarbon receptors. Focus on Cl substituents’ steric and electronic effects on binding affinity .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes in aqueous environments. Parameters include RMSD (<2 Å) and hydrogen bond persistence (>80% simulation time) .

- QSAR Models: Correlate substituent effects (e.g., Hammett σ constants for Cl) with bioactivity data from analogous compounds .

Basic: What purification methods are recommended for 2,6-Dichloro-4-phenylaniline to achieve high chemical purity for pharmacological assays?

Methodological Answer:

- Recrystallization: Use ethanol/water (3:1) at 60°C; cooling to 4°C yields crystals with >98% purity (monitored via HPLC) .

- Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) eluent; Rf = 0.3–0.4. Collect fractions showing single spots on TLC .

- Sublimation: For thermally stable batches, vacuum sublimation at 120°C removes volatile impurities .

Advanced: How does the electronic configuration of substituents on the phenyl ring influence the electrochemical behavior of 2,6-Dichloro-4-phenylaniline derivatives?

Methodological Answer:

- Cyclic Voltammetry (CV): Electron-withdrawing Cl groups lower HOMO energy, shifting oxidation potentials positively (+0.3–0.5 V vs. Ag/AgCl) compared to non-chlorinated analogs .

- DFT Calculations: Analyze frontier molecular orbitals to predict redox-active sites. Cl substituents increase electron deficiency, enhancing stability in radical cation states .

- Substituent Effects: Trifluoromethyl (-CF₃) groups (e.g., in BP 7155) further amplify electron withdrawal, altering charge-transfer kinetics in organic semiconductors .

Basic: What safety protocols are critical when handling 2,6-Dichloro-4-phenylaniline in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Management: Neutralize acidic byproducts with NaHCO₃ before disposal. Collect halogenated waste in designated containers for incineration .

- Spill Response: Absorb spills with vermiculite; avoid water to prevent contamination spread .

Advanced: How can researchers design experiments to evaluate the environmental persistence of 2,6-Dichloro-4-phenylaniline?

Methodological Answer:

- Photodegradation Studies: Expose samples to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via LC-MS and quantify half-life (t₁/₂) .

- Soil Sorption Tests: Use batch equilibration methods with varying organic matter content. Calculate Koc (organic carbon partition coefficient) to assess mobility .

- Microbial Degradation: Incubate with Pseudomonas spp. cultures; measure Cl⁻ release via ion chromatography to track dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.